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molecular formula C19H19F2N3O2 B8452047 1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(2,4-difluorophenyl)methyl]-3-[(dimethylamino)methyl]-,methyl ester

1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(2,4-difluorophenyl)methyl]-3-[(dimethylamino)methyl]-,methyl ester

Cat. No. B8452047
M. Wt: 359.4 g/mol
InChI Key: HIFMPNTVFRTRFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07468375B2

Procedure details

To a stirring solution of methyl 1-(2,4-difluorobenzyl)-3-[(dimethylamino)methyl]-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (0.906 g, 2.52 mmol) in DCM (20 mL) was added ethyl chloroformate (0.240 mL, 2.52 mmol). The pale yellow homogeneous solution was stirred for 20 minutes. To this stirring solution was added a solution of benzenethiol (0.416 g, 3.78 mmol) and diisopropyl ethylamine (0.814 g, 6.3 mmol) in DMF (10 mL). The reaction was stirred for 16 hours at ambient temperature. The reaction was concentrated in vacuo and purified by flash chromatography yielding a white powder (0.405 g, 40%). 1H NMR (400 MHz, CDCl3) δ ppm 4.01 (s, 3H) 4.27 (s, 2H) 5.32 (s, 2H) 6.74-6.80 (m, 1H) 6.81-6.90 (m, 2H) 7.12 (s, 1H) 7.17-7.24 (m, 3H) 7.26-7.29 (m, 2H) 8.50 (s, 1H) 8.78 (s, 1H). LCMS (APCI, M+H): 425.1.
Quantity
0.24 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.416 g
Type
reactant
Reaction Step Two
Quantity
0.814 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
40%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:25]=[C:24]([F:26])[CH:23]=[CH:22][C:3]=1[CH2:4][N:5]1[C:9]2=[CH:10][N:11]=[C:12]([C:14]([O:16][CH3:17])=[O:15])[CH:13]=[C:8]2[C:7]([CH2:18]N(C)C)=[CH:6]1.ClC(OCC)=O.[C:33]1([SH:39])[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1.C(N(C(C)C)CC)(C)C>C(Cl)Cl.CN(C=O)C>[F:1][C:2]1[CH:25]=[C:24]([F:26])[CH:23]=[CH:22][C:3]=1[CH2:4][N:5]1[C:9]2=[CH:10][N:11]=[C:12]([C:14]([O:16][CH3:17])=[O:15])[CH:13]=[C:8]2[C:7]([CH2:18][S:39][C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)=[CH:6]1

Inputs

Step One
Name
Quantity
0.906 g
Type
reactant
Smiles
FC1=C(CN2C=C(C=3C2=CN=C(C3)C(=O)OC)CN(C)C)C=CC(=C1)F
Name
Quantity
0.24 mL
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.416 g
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
0.814 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
The pale yellow homogeneous solution was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred for 16 hours at ambient temperature
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=C(CN2C=C(C=3C2=CN=C(C3)C(=O)OC)CSC3=CC=CC=C3)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.405 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 37.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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